Pyochelin
Overview
Description
Pyochelin is a siderophore produced by Pseudomonas aeruginosa and Burkholderia cepacia. It is involved in iron transport and acquisition, playing a crucial role in the microbial metabolism and virulence of these bacteria. The compound is characterized by its hydroxyphenylthiazolinylthiazolidine structure.
Synthesis Analysis
A significantly improved stereocontrolled synthesis of Pyochelin has been described, highlighting a key molecule preparation process involving the reduction of 2′-(2-hydroxyphenyl)-2′-thiazoline-4′-(N-methoxy, N-methyl) carboxamide with lithium aluminium hydride, followed by coupling with (R)-N-methylcysteine, reducing epimerization at the C-4′ center (Zamri & Abdallah, 2000). Additionally, fluorescent probes based on the Pyochelin siderophore scaffold have been synthesized for biological studies, showing increased fluorescence in aqueous media in the presence of iron(III) (Noël et al., 2011).
Scientific Research Applications
Iron Chelation and Growth Promotion in Bacteria : Pyochelin is identified as an iron-chelating growth promoter for Pseudomonas aeruginosa, a bacterium of clinical significance. It solubilizes ferric iron and is presumed to be biosynthesized from salicylic acid and cysteine (Cox et al., 1981).
Synthetic Production and Biological Activity : Research has succeeded in the synthesis of Pyochelin, replicating its natural production in bacteria. The synthetic version shows identical properties to the natural Pyochelin in promoting bacterial growth and mediating iron transport (Ankenbauer et al., 1988).
Development of Fluorescent Probes : Pyochelin has been used as a scaffold to create fluorescent probes that increase their fluorescence in aqueous mediums in the presence of iron(III) and can be transported into bacterial cells (Noël et al., 2011).
Structural Analysis : The crystal structure of the Pyochelin outer membrane receptor FptA bound to iron-Pyochelin isolated from Pseudomonas aeruginosa has been determined, providing insights into its molecular interactions and transport mechanisms (Cobessi et al., 2005).
Iron Uptake in Bacteria : Studies on the uptake of iron with ferripyochelin by Pseudomonas aeruginosa demonstrate the complex interactions and processes involved in bacterial iron acquisition (Cox, 1980).
Conjugation with Antibiotics : Pyochelin has been conjugated with fluoroquinolones, showing potential for antibiotic vectorization in a Trojan horse prodrug strategy, although with varied effectiveness (Noël et al., 2011).
Investigation of Siderophore Pathways : Research on the siderophore pyochelin iron uptake pathway in Pseudomonas aeruginosa provides a deeper understanding of its role in bacterial iron acquisition and its specificity for various metals (Braud et al., 2009).
Study of Stereoinversion in Bacteria : Investigations into the production of enantio-pyochelin, the optical antipode of pyochelin, by Pseudomonas fluorescens CHA0, offer insights into the stereochemical aspects of siderophore biosynthesis (Youard et al., 2007).
Fluorescent Probe for Siderophore Interactions : The use of terbium as a fluorescent probe for studying pyochelin interactions with its transporter FptA in Pseudomonas aeruginosa demonstrates innovative approaches in analyzing siderophore pathways (Yang et al., 2011).
Exploration of Siderophore Stereoisomers : Research on the stereoisomers of pyochelin, specifically in Pseudomonas aeruginosa, provides valuable data on the molecular diversity and functionality of this siderophore (Schlegel et al., 2004).
Future Directions
properties
IUPAC Name |
(2R,4R)-2-[(4R)-2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-3-methyl-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-16-10(14(18)19)7-21-13(16)9-6-20-12(15-9)8-4-2-3-5-11(8)17/h2-5,9-10,13,17H,6-7H2,1H3,(H,18,19)/t9-,10+,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBZAGXTZXPYND-GBIKHYSHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CSC1C2CSC(=N2)C3=CC=CC=C3O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](CS[C@@H]1[C@H]2CSC(=N2)C3=CC=CC=C3O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318690 | |
Record name | Pyochelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2r,4r)-2-[(4r)-2-(2-Hydroxyphenyl)-4,5-Dihydro-1,3-Thiazol-4-Yl]-3-Methyl-1,3-Thiazolidine-4-Carboxylic Acid | |
CAS RN |
79236-62-7, 69772-54-9 | |
Record name | Pyochelin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79236-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyochelin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069772549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyochelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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